3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
CAS No.: 1245772-20-6
Cat. No.: VC3083554
Molecular Formula: C12H16N6O3
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245772-20-6 |
|---|---|
| Molecular Formula | C12H16N6O3 |
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | 3-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
| Standard InChI | InChI=1S/C12H16N6O3/c1-21-12-9(18(19)20)7-16(15-12)8-11-14-13-10-5-3-2-4-6-17(10)11/h7H,2-6,8H2,1H3 |
| Standard InChI Key | INAHLKRMDWGPHW-UHFFFAOYSA-N |
| SMILES | COC1=NN(C=C1[N+](=O)[O-])CC2=NN=C3N2CCCCC3 |
| Canonical SMILES | COC1=NN(C=C1[N+](=O)[O-])CC2=NN=C3N2CCCCC3 |
Introduction
Chemical Identity and Structure
3-[(3-Methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine is a heterocyclic compound with a complex molecular structure featuring multiple nitrogen-containing ring systems. The compound has been identified with the CAS Registry Number 1245772-20-6, which serves as its unique identifier in chemical databases . The molecule contains a distinctive combination of structural elements, including a tetrahydrotriazolazepine ring system connected to a substituted pyrazole ring through a methylene bridge.
The molecular structure of this compound can be broken down into three primary components: the 6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine scaffold, which forms the core structure; a methylene (-CH₂-) linking group; and a 3-methoxy-4-nitro-1H-pyrazole moiety attached through the N1 position of the pyrazole ring. This arrangement creates a molecule with potential for specific binding interactions with biological targets.
Structural Analysis and Molecular Features
The molecular architecture of 3-[(3-Methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine presents several interesting structural features that contribute to its chemical behavior and potential biological interactions. The compound's structure can be analyzed by examining its constituent functional groups and ring systems.
The triazolo[4,3-a]azepine scaffold forms the core of the molecule, consisting of a fused bicyclic system with a triazole ring (containing three nitrogen atoms) fused to a seven-membered azepine ring. The azepine portion exists in a tetrahydro form, indicating that four carbon atoms in this ring are saturated (sp³ hybridized), which influences the conformation and flexibility of this portion of the molecule. This partially saturated ring system likely adopts preferred conformations that could be important for molecular recognition in biological systems.
The pyrazole moiety represents another key structural element, featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. This pyrazole ring is substituted with both a methoxy group at the 3-position and a nitro group at the 4-position, creating an electronic distribution that is likely to influence the reactivity and binding characteristics of this portion of the molecule. The nitro group, being strongly electron-withdrawing, may create a region of partial positive charge at the adjacent carbon atoms, while the methoxy group contributes electron density through resonance effects.
The methylene bridge (-CH₂-) connecting the triazolazepine scaffold to the pyrazole ring provides rotational flexibility, potentially allowing the molecule to adopt various conformations. This conformational flexibility might be significant for the compound's ability to interact with biological targets by enabling induced-fit binding mechanisms.
Related Compounds and Structural Analogues
3-[(3-Methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine belongs to a broader family of heterocyclic compounds featuring triazole and pyrazole ring systems. Several structural analogues have been identified and studied, providing context for understanding the potential properties and applications of our target compound.
A closely related analogue is 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine (CAS 1245771-56-5), which differs from our target compound only in the absence of the 3-methoxy group on the pyrazole ring . This compound has been characterized with a molecular formula of C₁₁H₁₄N₆O₂ and a molecular weight of 262.27 g/mol. The structural similarity suggests that research findings related to this analogue may provide insights into the behavior of our target compound.
Another related compound is 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine (CAS 1245772-81-9), which features a different substitution pattern on the pyrazole ring and a direct bond between the pyrazole and triazolazepine systems, rather than a methylene bridge . This structural variation illustrates the diversity of compounds within this chemical family.
Table 1.3: Comparison of 3-[(3-Methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine with Key Analogues
The broader family of compounds containing the triazolo[4,3-a]azepine scaffold has attracted research interest due to their diverse biological activities. Some members of this chemical class have been investigated for potential pharmaceutical applications, including as P2X7 receptor modulators, which may have implications for inflammatory and neuropathic pain management .
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